2-Isopropoxy-3-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

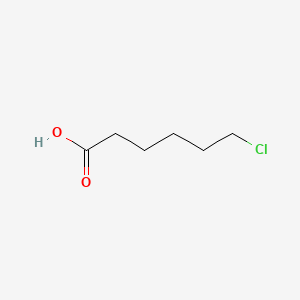

2-Isopropoxy-3-methoxybenzoic acid is a biochemical compound with the molecular formula C11H14O4 and a molecular weight of 210.231. It is used in proteomics research1.

Synthesis Analysis

While specific synthesis methods for 2-Isopropoxy-3-methoxybenzoic acid are not readily available, related compounds such as pinacol boronic esters have been synthesized using a catalytic protodeboronation approach2. This method involves the use of a radical approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters2.

Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-3-methoxybenzoic acid is not directly available. However, related compounds such as 3-Methoxybenzoic acid have been analyzed3. The structure of 3-Methoxybenzoic acid, which is a methoxybenzoic acid that is benzoic acid substituted by a methoxy group at position 3, has been depicted in 2D and 3D conformers3.Chemical Reactions Analysis

Specific chemical reactions involving 2-Isopropoxy-3-methoxybenzoic acid are not readily available. However, related compounds such as pinacol boronic esters have been studied2. Protodeboronation of these esters has been achieved using a radical approach2.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropoxy-3-methoxybenzoic acid are not directly available. However, related compounds such as 3-Methoxybenzoic acid have been studied3. 3-Methoxybenzoic acid has a molecular weight of 152.15 g/mol3.Wissenschaftliche Forschungsanwendungen

Application in Rare Earth Compounds

- Summary of the Application: 3-methoxybenzoic acid is used in the synthesis of trivalent rare earth compounds . These compounds have received considerable attention due to their intriguing network topologies and promising applications in fields such as catalysis, ion exchange, gas storage, sensors, luminescence, and antimicrobial .

- Methods of Application or Experimental Procedures: Two trivalent rare earth compounds were obtained in solid state, and the structure of one was determined by X-ray diffraction . The analysis of characterization was performed by elemental analysis, IR spectra, X-ray powder diffraction, thermogravimetric and differential scanning calorimetry coupled to infrared spectrometer (TG/DSC–FTIR) .

- Results or Outcomes: The compounds exhibited strong green and red emissions and the fluorescence quantum yield of two compounds were measured . The antibacterial activity studies show that two compounds had good antibacterial actions on E. coli, S. aureus and no antibacterial activities on C. albicans .

Double Decarboxylative Coupling Reactions

- Summary of the Application: The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-carbon bond, which can be used to create a wide variety of complex organic molecules .

Protodeboronation of Pinacol Boronic Esters

- Summary of the Application: Protodeboronation of alkyl boronic esters is a useful reaction in organic synthesis . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-hydrogen bond, which can be used to create a wide variety of complex organic molecules .

Benzoic Acid Derivatives

- Summary of the Application: Benzoic acid and its derivatives, such as 2-methoxybenzoic acid, have a wide range of applications in the field of organic synthesis . They can be used as intermediates in the synthesis of a variety of other compounds.

- Results or Outcomes: The outcome of this reaction is the formation of a new compound, which can be used in a variety of applications, such as pharmaceuticals, dyes, and polymers .

Protodeboronation of Pinacol Boronic Esters

- Summary of the Application: Protodeboronation of alkyl boronic esters is a useful reaction in organic synthesis . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

- Results or Outcomes: The outcome of this reaction is the formation of a new carbon-hydrogen bond, which can be used to create a wide variety of complex organic molecules .

Safety And Hazards

Specific safety and hazard information for 2-Isopropoxy-3-methoxybenzoic acid is not readily available. However, related compounds such as Benzoic acid have been studied5. Benzoic acid is classified as causing skin irritation, serious eye damage, and specific target organ toxicity5.

Zukünftige Richtungen

The future directions of 2-Isopropoxy-3-methoxybenzoic acid are not directly available. However, the study of related compounds such as pinacol boronic esters suggests potential future directions2. For example, the development of new protocols for the functionalizing deboronation of alkyl boronic esters could be a promising area of future research2.

Eigenschaften

IUPAC Name |

3-methoxy-2-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFABYWULDECIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-3-methoxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

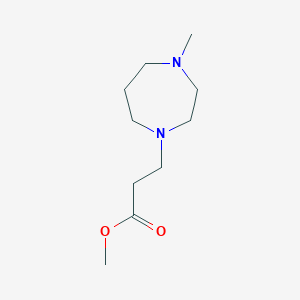

![Methyl 3-[(2-methoxyethyl)(methyl)amino]propanoate](/img/structure/B1359878.png)

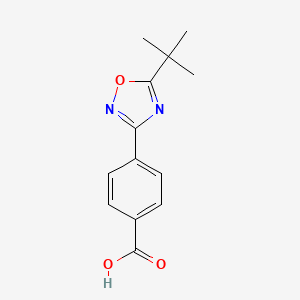

![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)

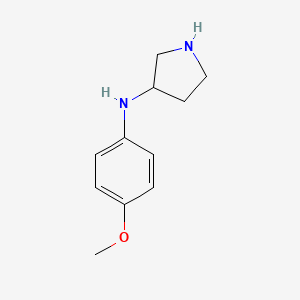

![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)

![5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359882.png)

![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)

![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)

![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)